![molecular formula C22H22F2N4O3S2 B2973070 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897481-34-4](/img/structure/B2973070.png)
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H22F2N4O3S2 and its molecular weight is 492.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound falls under the category of compounds that have been synthesized and evaluated for their antimicrobial properties. Similar compounds, featuring a benzothiazole core and modifications with piperazine, have been synthesized for potential antimicrobial applications. For instance, Patel et al. (2011) synthesized a range of pyridine derivatives, including those with benzothiazolyl piperazine structures, demonstrating variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agents and Sodium Channel Blockers
Compounds bearing structural similarities, particularly with piperazine and pyrrolidinyl methanone moieties, have been investigated for their potential as sodium channel blockers and anticonvulsant agents. Malik and Khan (2014) synthesized and evaluated a series of novel compounds for their anticonvulsant activities, finding that specific derivatives showed promising results in the maximal electroshock (MES) test, indicating potential for further development as anticonvulsant agents (Malik & Khan, 2014).
Anti-Mycobacterial Chemotypes
The benzothiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the query compound, has been identified as a new chemotype with anti-mycobacterial properties. Pancholia et al. (2016) prepared and tested a series of benzothiazole-2-carboxamides, discovering several compounds with potent anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of this scaffold (Pancholia et al., 2016).
properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3S2/c23-16-13-18(24)20-19(14-16)32-22(25-20)27-11-9-26(10-12-27)21(29)15-3-5-17(6-4-15)33(30,31)28-7-1-2-8-28/h3-6,13-14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBHKEOKWPVYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



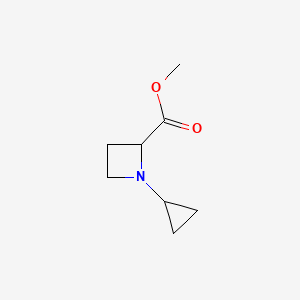

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)

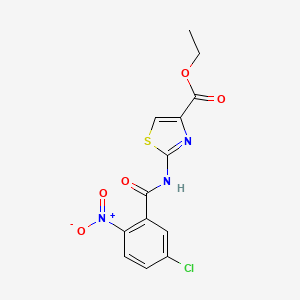
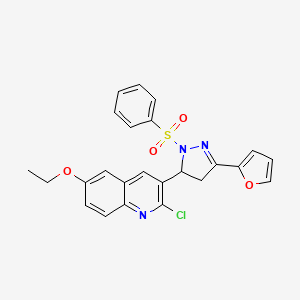
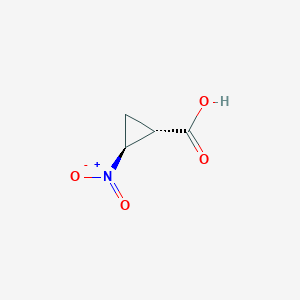

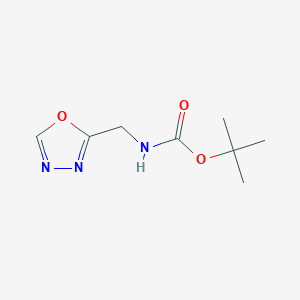
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)